molecular formula C24H35N3O4 B11156656 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide

1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide

Cat. No.: B11156656
M. Wt: 429.6 g/mol
InChI Key: RUOWNZCBOWFNKT-UHFFFAOYSA-N
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Description

1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and various functional groups

Preparation Methods

The synthesis of 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by the introduction of the functional groups. The synthetic routes typically involve:

    Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Piperidine Ring: Similar cyclization reactions are used to form the piperidine ring.

    Functional Group Introduction: The functional groups are introduced through various organic reactions, such as acylation and alkylation.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various substitution reactions can occur, particularly at the functional groups, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide can be compared with similar compounds such as:

    Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.

    Piperidine Derivatives: Compounds with the piperidine ring may also exhibit similar properties.

    Functionalized Amides: These compounds have similar functional groups and may undergo similar reactions.

The uniqueness of this compound lies in its specific combination of rings and functional groups, which may confer unique properties and applications.

Properties

Molecular Formula

C24H35N3O4

Molecular Weight

429.6 g/mol

IUPAC Name

1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide

InChI

InChI=1S/C24H35N3O4/c1-17(2)31-14-4-11-25-23(29)19-9-12-26(13-10-19)24(30)20-15-22(28)27(16-20)21-7-5-18(3)6-8-21/h5-8,17,19-20H,4,9-16H2,1-3H3,(H,25,29)

InChI Key

RUOWNZCBOWFNKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NCCCOC(C)C

Origin of Product

United States

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